Fluorescent Brightener 28

説明

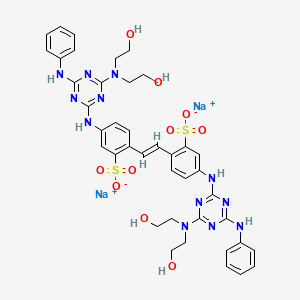

Fluorescent Brightener 28 (FB28), also known as Calcofluor White M2R (C.I. 40622), is a synthetic organic compound widely utilized in biological research and industrial applications. Its molecular formula is C₄₀H₄₂N₁₂Na₂O₁₀S₂ (molecular weight: 960.95), with a structure optimized for binding β-1,3 and β-1,4 polysaccharides such as chitin, cellulose, and β-glucans . FB28 fluoresces blue under UV light (excitation: ~350–405 nm; emission: ~450 nm), making it ideal for microscopic detection of fungal cell walls, plant cellulose, and microbial biofilms .

Key applications include:

- Biological Staining: Detection of fungal pathogens (e.g., Nosema bombycis in silkworms , Candida albicans biofilms ), chitin localization in sponges , and plant cell wall analysis .

- Industrial Use: Whitening agent for cellulose-based textiles, paper, and detergents .

FB28 operates at low concentrations (0.05–0.20% w/v) with rapid staining (1–30 minutes), outperforming many nuclear dyes in efficiency .

特性

IUPAC Name |

disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O10S2.2Na/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b12-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHDFAAFYNRKQE-YHPRVSEPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N12Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Yellowish odorless solid; [OECD SIDS] | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Fluorescent brightener 28, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4193-55-9, 59453-69-9, 12224-07-6 | |

| Record name | Cellufluor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004193559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DASC 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059453699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,4'-bis[6-anilino-[4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Fluorescent Brightener 86 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 28 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11V30J47QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Key Structural Features Influencing Synthesis

-

Stilbene Core : Requires precise control over trans-isomer formation to maintain fluorescence efficacy.

-

Triazine Linkages : Introduced via nucleophilic substitution reactions between cyanuric chloride and amines.

-

Sulfonation : Critical for water solubility and industrial applicability, typically achieved using oleum or sulfur trioxide.

Synthetic Routes and Reaction Conditions

One-Pot Condensation Methodology

A patented one-pot synthesis route for structurally analogous fluorescent brighteners provides a template for FB28 production:

Reaction Steps:

-

Phosphonate Activation :

-

Aldehyde Condensation :

-

Sodium Methoxide Addition :

-

Secondary Phosphonate Incorporation :

Optimization Metrics:

| Parameter | Range/Value | Impact on Yield |

|---|---|---|

| Temperature | 5–40°C | Prevents isomerization |

| Sodium Methoxide Rate | 5–6 hours | Minimizes hydrolysis |

| p-Phthalaldehyde Purity | >98% | Increases utilization to >80% |

This method eliminates intermediate isolation, reducing energy consumption by ~30% compared to traditional stepwise approaches.

Industrial-Scale Production Workflows

Large-Scale Reactor Design

Industrial synthesis of FB28 employs jacketed reactors with:

Purification and Quality Control

-

Water Boiling : Removes unreacted starting materials and sodium salts.

-

Spectroscopic Validation : UV-Vis (λ<sub>ex</sub> 365 nm, λ<sub>em</sub> 435 nm) confirms fluorescence efficacy.

-

HPLC Purity Standards : ≥95% purity required for industrial-grade FB28.

Comparative Analysis with Related Fluorescent Brighteners

FB28 vs. Fluorescent Brightener 71 (FB-71)

| Parameter | FB28 | FB71 |

|---|---|---|

| Core Structure | Stilbene disulfonate | Stilbene tetrasulfonate |

| Triazine Substituents | Morpholine, phenyl | Morpholine, aniline |

| Synthesis Complexity | Moderate | High |

| Industrial Yield | 78–82% | 65–70% |

FB28’s simpler sulfonation profile and higher yield make it preferable for high-volume applications .

化学反応の分析

Types of Reactions: Fluorescent Brightener 28 primarily undergoes substitution reactions due to the presence of reactive aromatic rings and triazine groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophilic reagents such as hydroxide ions or amines, and are typically carried out in aqueous or alcoholic solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to modify the structure of this compound.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted derivatives of this compound, while oxidation and reduction reactions can result in the modification of its functional groups .

科学的研究の応用

Biological Staining

Fluorescent Brightener 28 is extensively used for staining purposes in biological research. It binds effectively to polysaccharides such as chitin and cellulose, making it particularly useful for visualizing fungal cell walls and plant tissues under fluorescence microscopy.

- Fungal Staining : FB28 is employed to stain fungal species, facilitating their identification in environmental samples. Studies have shown that it enhances the visibility of fungal structures, confirming its utility in mycological research .

- Plant Cell Wall Monitoring : The compound is used to monitor the removal or regeneration of plant cell walls. Protocols exist for its application with plant protoplasts, demonstrating its relevance in plant biology .

Antimicrobial Research

Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens. Research has explored its interaction with bacterial strains and fungi, revealing potential growth inhibition under specific conditions. This aspect warrants further investigation into its applications in medical diagnostics.

Chemical Studies

In chemistry, FB28 serves as a fluorescent probe to study the structure and dynamics of polymers and other materials. Its ability to absorb ultraviolet light and re-emit it as blue-violet fluorescence allows researchers to analyze material properties effectively.

Textile Industry

This compound is widely used in the textile industry as a brightening agent. It enhances the whiteness and brightness of fabrics, contributing to the overall aesthetic appeal of textile products.

Paper Industry

Similar to its use in textiles, FB28 is applied in the paper industry to improve the brightness of paper products. This application is crucial for producing high-quality printing papers and packaging materials.

Detergent Formulations

The compound is also incorporated into detergent formulations to enhance the brightness of washed fabrics, making it a valuable ingredient in household cleaning products.

Case Study 1: Fungal Staining

A study conducted on environmental samples utilized this compound for staining various fungal species. The results demonstrated effective visualization of fungal structures using fluorescence microscopy, confirming its effectiveness in mycological research.

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial properties of FB28 revealed promising results against certain bacterial pathogens. The study highlighted the need for further exploration into its mechanisms of action and potential applications in clinical settings.

Toxicity Assessment

Toxicological studies suggest that this compound has a low acute toxicity profile. Long-term studies have established a No Observed Adverse Effect Level (NOAEL) indicating minimal reproductive or developmental risks.

Ecological Impact

Despite its widespread use, concerns regarding the ecological impact of FB28 have been raised due to its environmental persistence. Studies indicate that it is not readily biodegradable, with limited degradation observed over time. Its potential bioaccumulation in aquatic organisms remains low but requires monitoring due to possible ecological implications.

作用機序

Fluorescent Brightener 28 is structurally related to other fluorescent brighteners such as Fluorescent Brightener 9 (Calcofluor White MR) and Tinopal CBS-X. These compounds share similar properties, including their ability to bind to polysaccharides and enhance fluorescence. this compound is unique in its specific binding affinity and enhanced fluorescence when bound to chitin, making it particularly useful in certain biological applications .

類似化合物との比較

Comparison with Similar Compounds

Chemical Structure and Binding Specificity

Key Insight : FB28’s di-sulfonated stilbene structure enables broad polysaccharide binding, whereas Aniline Blue is specific to β-1,3-glucans. Calcofluor White MR shares functional similarities with FB28 but may differ in binding affinity due to structural variations .

Staining Efficiency and Fluorescence Properties

Key Insight : FB28 requires significantly lower concentrations than Hoechst 33258 for effective staining and is compatible with multi-dye protocols (e.g., combined with Propidium Iodide for dual detection of spores and nuclei) .

Functional Versatility and Industrial Relevance

- FB28 vs. Fluorescent Brightener 220 (FB220): Both disperse carbon nanotubes via nonmicellar adsorption, but FB28’s sulfonate groups enhance solubility in polar solvents like water and ethanol .

- FB28 vs. Calcofluor White (Generic) : While "Calcofluor White" is often used interchangeably with FB28, some variants (e.g., Calcofluor White MR) may lack FB28’s dual affinity for chitin and cellulose .

生物活性

Fluorescent Brightener 28 (FB28), also known as Calcofluor White, is a synthetic organic compound widely used in various biological and industrial applications. Its primary biological activity is attributed to its ability to bind to polysaccharides, particularly cellulose and chitin, which makes it a valuable tool in microbiology, histology, and plant biology.

- Chemical Formula : C40H44N12O10S2

- CAS Number : 91090-12-1

- Molecular Weight : 788.97 g/mol

- Appearance : Colorless powder that fluoresces bluish under ultraviolet light.

FB28 exhibits fluorescence when bound to polysaccharides such as cellulose and chitin. This property is exploited in various staining protocols, allowing for the visualization of cell walls in fungi and plant tissues. The compound's affinity for these polysaccharides facilitates the identification and study of fungal structures and plant cell walls.

Applications in Biological Research

- Fungal Staining : FB28 is extensively used for staining fungi, including pathogenic species such as Candida albicans, Microsporidium, and Acanthamoeba. Its ability to bind to chitin makes it particularly effective for visualizing fungal cell walls.

- Plant Tissue Studies : Originally developed for plant tissue studies, FB28 helps in monitoring the removal or regeneration of plant cell walls, providing insights into plant biology and pathology.

- Viability Staining : The compound serves as a viability stain, allowing researchers to differentiate between live and dead cells in microbial populations.

Study on Fungal Biofilms

In a study conducted by Jefferies and Belcher, FB28 was utilized to investigate the biofilm formation of Candida albicans. The findings demonstrated that FB28 effectively stained the biofilm matrix, allowing for quantification and analysis of biofilm development under various growth conditions .

Plant Cell Wall Monitoring

Research involving Spongilla lacustris highlighted FB28's role in elucidating the structure of chitin within skeletal frameworks. The enhanced fluorescence provided by FB28 facilitated the detailed mapping of chitin distribution, contributing to a better understanding of sponge biology .

Safety and Toxicological Profile

FB28 has been evaluated for its safety profile through various studies:

- Acute Toxicity : In dermal application studies on mice, no significant toxicity was observed even at high concentrations (up to 7.8%) over extended periods (90 weeks) .

- Reproductive Toxicity : Long-term feeding studies in rats indicated no adverse effects on reproduction or teratogenicity, with NOAEL values exceeding 10,000 ppm .

- Biodegradability : FB28 is classified as not readily biodegradable with significant adsorption potential in sediment and soil environments .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Fungal Staining | Effective for visualizing fungal cell walls; used in studies of pathogenic fungi. |

| Plant Tissue Visualization | Monitors changes in plant cell walls; aids in understanding plant biology. |

| Viability Assessment | Differentiates live/dead cells; useful in microbial research. |

| Chitin Binding | Enhances fluorescence for mapping chitin structures in organisms like sponges and fungi. |

Q & A

Q. How can spectral overlap between FB28 and propidium iodide (PI) be resolved in co-staining experiments?

- Sequential imaging or spectral unmixing is recommended. FB28 emits in blue (450 nm), while PI emits in red (617 nm). Use narrow-bandpass filters and software-based correction (e.g., linear unmixing algorithms) to minimize cross-talk. Validate with single-stained controls .

Q. What methodologies enable quantitative analysis of chitin content using FB28 fluorescence?

- Establish a calibration curve using purified chitin standards. Normalize fluorescence intensity to sample biomass (e.g., dry weight or DNA content). Confocal microscopy with Z-stack imaging reduces artifacts from uneven dye distribution. Note: FB28 may also bind β-glucans, necessitating enzymatic pre-treatment (e.g., chitinase) for specificity .

Q. How does pH influence FB28 binding efficiency to polysaccharides?

- FB28 solubility and binding are enhanced under alkaline conditions (pH >10). For in vivo applications, adjust buffer systems (e.g., 50 mM KOH/NaHCO₃) while ensuring cellular viability. Pre-incubation in alkaline buffers improves penetration in thick biofilms .

Q. What strategies validate FB28 specificity in samples with mixed polysaccharides (e.g., plant cell walls)?

- Combine enzymatic digestion (e.g., cellulase for cellulose, chitinase for chitin) with competitive binding assays. Use mutants lacking specific polysaccharides (e.g., Arabidopsis cellulose-deficient lines) as negative controls. Cross-validate with alternative dyes like Congo Red .

Q. How can autofluorescence interference be minimized when using FB28 in plant or fungal tissues?

- Pre-treat samples with 0.1% (w/v) sodium borohydride for 30 minutes to reduce endogenous fluorescence. Use longer-wavelength counterstains (e.g., Texas Red) and two-photon microscopy to separate FB28 signals from chlorophyll autofluorescence .

Q. What statistical approaches are suitable for analyzing FB28 fluorescence intensity data?

- Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Normalize intensity values to internal standards (e.g., fluorescent beads). Use machine learning tools (e.g., ImageJ plugins) for batch processing of large datasets .

Q. How can conflicting spectral data (e.g., emission maxima discrepancies) in FB28 literature be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。